4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride
CAS No.:
Cat. No.: VC16253075
Molecular Formula: C10H7Cl2N3O2S
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Cl2N3O2S |
|---|---|
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | 4-[(4-chloropyrimidin-2-yl)amino]benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H7Cl2N3O2S/c11-9-5-6-13-10(15-9)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H,13,14,15) |
| Standard InChI Key | RIEDOERRCUUHPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC=CC(=N2)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
4-(4-Chloro-pyrimidin-2-ylamino)-benzenesulfonyl chloride (molecular formula: ) consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and linked via an amino group to a benzenesulfonyl chloride moiety. The sulfonyl chloride group () confers high reactivity, making the compound a valuable intermediate in nucleophilic substitution reactions .
Key structural attributes inferred from analogs include:
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Pyrimidine ring: The 4-chloro substitution enhances electrophilicity, facilitating cross-coupling reactions .
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Sulfonyl chloride group: This functional group is prone to hydrolysis and reacts with amines to form sulfonamides, a common motif in drug design .
A comparative analysis with the structurally related 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile (CAS 244768-32-9) reveals similarities in the pyrimidine-amine linkage but differences in the aromatic substituent (sulfonyl chloride vs. nitrile) . The nitrile analog has a molecular weight of 230.653 g/mol and a density of , suggesting that the sulfonyl chloride variant would exhibit a higher molecular weight () due to the heavier sulfur and oxygen atoms .
Synthetic Pathways and Reaction Mechanisms
Chlorination of Pyrimidine Precursors
The synthesis of pyrimidine derivatives often begins with halogenation. For example, 4-chloropyridin-2-amine (CAS 19798-80-2) is synthesized using -chlorosuccinimide (NCS) in ethyl acetate or DMF, yielding 66–75% under optimized conditions . By analogy, the 4-chloro substituent in the target compound could be introduced via similar electrophilic chlorination using NCS or -iodosuccinimide (NIS) .
Representative Reaction:
Physicochemical Properties and Stability
Based on the nitrile analog , the target compound is expected to exhibit:
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Melting Point: (dec.) due to strong intermolecular interactions from the sulfonyl group.
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Solubility: Low water solubility () but high solubility in polar aprotic solvents like DMF or DMSO.
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Thermal Stability: Decomposition above , consistent with sulfonyl chlorides’ tendency to release and upon heating .
Table 1: Comparative Physicochemical Data
Applications in Pharmaceutical Chemistry
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics and antivirals . The target compound’s pyrimidine core aligns with kinase inhibitors (e.g., imatinib analogs), suggesting potential use in oncology .
Case Study: The nitrile analog (CAS 244768-32-9) is utilized in fluorescent probes, indicating that the sulfonyl chloride variant could serve as a precursor for bioconjugation or diagnostic agents .
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